An In-depth Technical Guide to 3-Fluoro-4-pyridinecarboxaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Fluoro-4-pyridinecarboxaldehyde: Synthesis, Properties, and Applications
A Note on the Originally Requested Compound: Initial research for "3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde" did not yield publicly available scientific data. This suggests the compound may be novel or not extensively documented. Therefore, this guide focuses on the closely related and well-characterized compound, 3-Fluoro-4-pyridinecarboxaldehyde , to provide a valuable and technically robust resource for researchers, scientists, and drug development professionals. The principles of synthesis, reactivity, and characterization discussed herein offer a strong foundational understanding applicable to other substituted fluoropyridines.
Introduction
3-Fluoro-4-pyridinecarboxaldehyde, also known as 3-fluoroisonicotinaldehyde, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and metabolic stability. This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and key applications, with a focus on its utility as a versatile intermediate in the development of complex molecules.
Chemical Structure and Properties
The chemical structure of 3-Fluoro-4-pyridinecarboxaldehyde is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a formyl (aldehyde) group at the 4-position.
Caption: Chemical structure of 3-Fluoro-4-pyridinecarboxaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Fluoro-4-pyridinecarboxaldehyde is presented in the table below.
| Property | Value | Reference |
| CAS Number | 40273-47-0 | [1] |
| Molecular Formula | C6H4FNO | [1] |
| Molecular Weight | 125.10 g/mol | [1] |
| Appearance | Clear colorless to orange to brown liquid | [2] |
| Boiling Point | 70 °C at 25 mmHg | [3] |
| Density | 1.255 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5170 | [3] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [3] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for 3-Fluoro-4-pyridinecarboxaldehyde are often proprietary, a common laboratory-scale approach involves the oxidation of the corresponding alcohol, 3-fluoro-4-(hydroxymethyl)pyridine. Another potential route, by analogy to other pyridine carboxaldehydes, is the controlled reduction of a corresponding carboxylic acid or its ester derivative.[4] A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for 3-Fluoro-4-pyridinecarboxaldehyde.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Fluoro-4-pyridinecarboxaldehyde.
| Technique | Data | Reference |
| Infrared (IR) Spectrum | Conforms to structure | [2] |
| Gas Chromatography (GC) | ≥96.0 % purity | [2] |
| InChI Key | KLKQXQXSZCNWLZ-UHFFFAOYSA-N | [1][5] |
| SMILES | FC1=C(C=O)C=CN=C1 | [3][5] |
Reactivity and Applications
The reactivity of 3-Fluoro-4-pyridinecarboxaldehyde is dominated by the aldehyde functional group, which readily undergoes a variety of chemical transformations. The fluorine atom and the pyridine nitrogen influence the reactivity of the aldehyde and the aromatic ring.
Key Reactions
-
Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent. This is a powerful tool for introducing diverse side chains.
-
Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene, extending the carbon chain.
-
Condensation Reactions: The aldehyde can condense with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. These derivatives are often used in the synthesis of more complex heterocyclic systems.[6]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-fluoroisonicotinic acid), another valuable synthetic intermediate.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (3-fluoro-4-(hydroxymethyl)pyridine).
Caption: Key reaction pathways of 3-Fluoro-4-pyridinecarboxaldehyde.
Applications in Research and Development
3-Fluoro-4-pyridinecarboxaldehyde is a valuable building block in several areas of chemical research:
-
Medicinal Chemistry: Fluorinated pyridines are common scaffolds in drug discovery. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. This aldehyde is a precursor for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.
-
Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and ligands for metal complexes with applications in catalysis and electronics.
Safety and Handling
3-Fluoro-4-pyridinecarboxaldehyde is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[3][7]
Hazard Identification
-
GHS Pictograms: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Recommended Handling Procedures
-
Wear protective gloves, clothing, eye, and face protection.[7][9]
-
Use only outdoors or in a well-ventilated area.[7]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10]
Conclusion
3-Fluoro-4-pyridinecarboxaldehyde is a versatile and valuable fluorinated building block for chemical synthesis. Its unique combination of a reactive aldehyde group and a fluorinated pyridine ring makes it an important intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective use in research and development.
References
- Ambeed. (n.d.). 3-Fluoroisonicotinaldehyde.
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- Sigma-Aldrich. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde 97%.
- BOC Sciences. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde 97%.
- Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
- Rhenium Bio-Science. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%, Thermo Scientific Chemicals.
- Sigma-Aldrich. (2013, September 23). Safety Data Sheet.
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- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%.
- Ko, Y. J., Park, K. M., Shim, S. B., & Shin, J. H. (2006). Synthesis of difluorinated pyridinecarboxaldehyde via electrophilic fluorination. Journal of Fluorine Chemistry, 127(6), 755-759.
- Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
- Google Patents. (n.d.). Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
- Sigma-Aldrich. (n.d.). 4-Pyridinecarboxaldehyde 97%.
- NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook.
- Brückner, D. (2009). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, (i), 1-21.
- ChemicalBook. (2023, September 19). 4-Pyridinecarboxaldehyde: properties and applications in various fields.
- Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
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